molecular formula C14H7BrF3NS B2947612 2-[(4-Bromophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile CAS No. 477867-11-1

2-[(4-Bromophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile

Cat. No.: B2947612
CAS No.: 477867-11-1
M. Wt: 358.18
InChI Key: LASSFCFOIMJPCQ-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile is a chemical compound characterized by its bromophenyl sulfanyl group and trifluoromethyl group attached to a benzenecarbonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the following steps:

  • Bromination: Starting with a suitable benzene derivative, bromination introduces a bromine atom at the para-position to form 4-bromophenyl.

  • Sulfanylation: The brominated compound undergoes a sulfanylation reaction to introduce the sulfanyl group.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes to achieve higher yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Bromophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions at the bromine or trifluoromethyl positions can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA, and ozone.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Reduced derivatives with altered functional groups.

  • Substitution Products: Derivatives with different substituents at the bromine or trifluoromethyl positions.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Employed in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which 2-[(4-Bromophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

  • 4-Bromophenyl sulfanyl derivatives: Compounds with similar sulfanyl groups but different substituents.

  • Trifluoromethyl benzenecarbonitrile derivatives: Compounds with similar trifluoromethyl groups but different aromatic rings.

Uniqueness: 2-[(4-Bromophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile is unique due to its combination of bromophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-5-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrF3NS/c15-11-2-4-12(5-3-11)20-13-6-1-10(14(16,17)18)7-9(13)8-19/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASSFCFOIMJPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)C(F)(F)F)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrF3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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